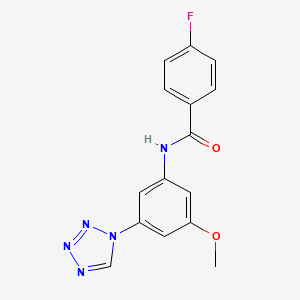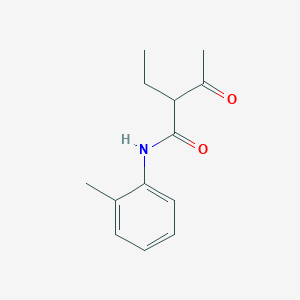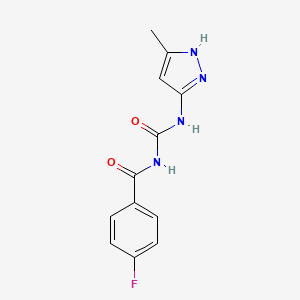
4-Fluoro-N-(3-methoxy-5-tetrazol-1-yl-phenyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N-(3-methoxy-5-tetrazol-1-yl-phenyl)-benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group, a methoxy group, and a tetrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(3-methoxy-5-tetrazol-1-yl-phenyl)-benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Methoxylation: Introduction of the methoxy group can be done via methylation of a hydroxyl precursor using reagents like dimethyl sulfate or methyl iodide.
Fluorination: The fluoro group can be introduced using electrophilic fluorinating agents such as Selectfluor.
Amidation: The final step involves coupling the substituted phenyl tetrazole with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production would likely follow similar synthetic routes but optimized for scale, yield, and cost-efficiency. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-N-(3-methoxy-5-tetrazol-1-yl-phenyl)-benzamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design for targeting specific enzymes or receptors.
Biology: Used as a probe to study biological pathways involving tetrazole-containing compounds.
Industry: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds with a benzamide core can interact with proteins or enzymes, potentially inhibiting their activity. The tetrazole ring might mimic carboxylate groups, allowing the compound to bind to active sites of enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-N-(3-methoxy-phenyl)-benzamide: Lacks the tetrazole ring.
4-Fluoro-N-(5-tetrazol-1-yl-phenyl)-benzamide: Lacks the methoxy group.
N-(3-methoxy-5-tetrazol-1-yl-phenyl)-benzamide: Lacks the fluoro group.
Uniqueness
The presence of the fluoro group, methoxy group, and tetrazole ring in 4-Fluoro-N-(3-methoxy-5-tetrazol-1-yl-phenyl)-benzamide makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H12FN5O2 |
|---|---|
Poids moléculaire |
313.29 g/mol |
Nom IUPAC |
4-fluoro-N-[3-methoxy-5-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H12FN5O2/c1-23-14-7-12(6-13(8-14)21-9-17-19-20-21)18-15(22)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,22) |
Clé InChI |
MBLFILNACJPFSH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate](/img/structure/B15005904.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B15005907.png)

![Di-tert-butyl tetrazolo[5,1-a]phthalazin-6-ylpropanedioate](/img/structure/B15005921.png)
![1-(furan-2-ylmethyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15005927.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B15005953.png)
![7-(azepan-1-yl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15005961.png)
![N-[(Piperidin-1-YL)methyl]adamantane-1-carboxamide](/img/structure/B15005970.png)

![6-benzyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione](/img/structure/B15005993.png)
![2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15005995.png)
![3-(4-Ethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B15005999.png)
![4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15006002.png)
![4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B15006006.png)
